molecular formula C11H11BrF5NS B14854789 (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

Cat. No.: B14854789
M. Wt: 364.17 g/mol
InChI Key: CMTCPPCXFODXHK-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is an organic compound that features a bromobenzyl group and a pentafluoroethylsulfanyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves multiple steps. One common approach is to start with 4-bromobenzyl bromide, which can be synthesized by brominating 4-bromotoluene .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination and substitution reactions. These methods utilize reagents like N-bromosuccinimide and household compact fluorescent lamps to activate radical reactions . The use of acetonitrile as a solvent helps avoid hazardous chlorinated solvents.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the pentafluoroethylsulfanyl group can influence the compound’s reactivity and stability . These interactions can modulate the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is unique due to the presence of both the bromobenzyl and pentafluoroethylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11BrF5NS

Molecular Weight

364.17 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine

InChI

InChI=1S/C11H11BrF5NS/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2

InChI Key

CMTCPPCXFODXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCSC(C(F)(F)F)(F)F)Br

Origin of Product

United States

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